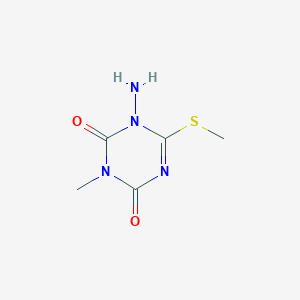
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione (AMT) is an organic compound with a cyclic structure that is widely used in scientific research. It has been used in a variety of applications, including organic synthesis, biochemical and physiological research, and drug development. AMT is an important molecule that has been studied extensively in order to understand its various effects and applications.
Mécanisme D'action
The mechanism of action of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is not fully understood. However, it is believed that 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione acts as an inhibitor of enzymes involved in the metabolism of amino acids. Specifically, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been shown to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione have been studied extensively. Studies have shown that 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can inhibit the enzyme dihydropteroate synthase, resulting in decreased levels of folic acid in the body. This can lead to a variety of physiological effects, including anemia, infertility, and birth defects. Additionally, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been shown to have an inhibitory effect on the enzyme thymidylate synthase, which is involved in DNA synthesis. This can lead to decreased DNA synthesis and decreased cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable. Additionally, it has been studied extensively and its effects are well understood. However, there are some limitations to using 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments. It is not very soluble in water, and it can be toxic at high concentrations.
Orientations Futures
Future research on 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione could focus on further elucidating its mechanism of action. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione. Additionally, further research could be conducted to better understand the advantages and limitations of using 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione in laboratory experiments. Finally, further research could be conducted to develop new synthesis methods and applications for 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione.
Méthodes De Synthèse
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can be synthesized through a variety of methods. One common synthesis method involves the reaction of 1-amino-3-methyl-1,3,5-triazine-2,4-dione with methylthioethanol in aqueous solution. This reaction yields 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione as the product. Other synthesis methods include the reaction of 1-amino-3-methyl-1,3,5-triazine-2,4-dione with other thioalcohols, such as ethylthioethanol, in aqueous solution.
Applications De Recherche Scientifique
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used in organic synthesis to produce a variety of compounds. It has also been used in biochemical and physiological research to study the effects of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione on various biological systems. Moreover, 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been used in drug development to study the effects of various drugs on biological systems.
Propriétés
IUPAC Name |
1-amino-3-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-8-3(10)7-4(12-2)9(6)5(8)11/h6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHHJBMZCIWSII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(N(C1=O)N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)









